Cas no 2227901-84-8 ((3R)-3-hydroxy-3-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylpropanoic acid)

(3R)-3-hydroxy-3-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- (3R)-3-hydroxy-3-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylpropanoic acid
- EN300-1776213
- (3R)-3-hydroxy-3-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]propanoic acid
- 2227901-84-8
-
- インチ: 1S/C10H10N4O3/c15-8(3-10(16)17)7-1-2-9(12-4-7)14-6-11-5-13-14/h1-2,4-6,8,15H,3H2,(H,16,17)/t8-/m1/s1
- InChIKey: ZEVTTXCTQQVPNJ-MRVPVSSYSA-N
- ほほえんだ: O[C@H](CC(=O)O)C1C=NC(=CC=1)N1C=NC=N1
計算された属性
- せいみつぶんしりょう: 234.07529019g/mol
- どういたいしつりょう: 234.07529019g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 101Ų
(3R)-3-hydroxy-3-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylpropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1776213-10.0g |
(3R)-3-hydroxy-3-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]propanoic acid |
2227901-84-8 | 10g |
$8680.0 | 2023-06-03 | ||
Enamine | EN300-1776213-0.5g |
(3R)-3-hydroxy-3-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]propanoic acid |
2227901-84-8 | 0.5g |
$1938.0 | 2023-09-20 | ||
Enamine | EN300-1776213-10g |
(3R)-3-hydroxy-3-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]propanoic acid |
2227901-84-8 | 10g |
$8680.0 | 2023-09-20 | ||
Enamine | EN300-1776213-5.0g |
(3R)-3-hydroxy-3-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]propanoic acid |
2227901-84-8 | 5g |
$5854.0 | 2023-06-03 | ||
Enamine | EN300-1776213-5g |
(3R)-3-hydroxy-3-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]propanoic acid |
2227901-84-8 | 5g |
$5854.0 | 2023-09-20 | ||
Enamine | EN300-1776213-2.5g |
(3R)-3-hydroxy-3-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]propanoic acid |
2227901-84-8 | 2.5g |
$3957.0 | 2023-09-20 | ||
Enamine | EN300-1776213-0.1g |
(3R)-3-hydroxy-3-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]propanoic acid |
2227901-84-8 | 0.1g |
$1777.0 | 2023-09-20 | ||
Enamine | EN300-1776213-0.05g |
(3R)-3-hydroxy-3-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]propanoic acid |
2227901-84-8 | 0.05g |
$1696.0 | 2023-09-20 | ||
Enamine | EN300-1776213-1.0g |
(3R)-3-hydroxy-3-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]propanoic acid |
2227901-84-8 | 1g |
$2019.0 | 2023-06-03 | ||
Enamine | EN300-1776213-0.25g |
(3R)-3-hydroxy-3-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]propanoic acid |
2227901-84-8 | 0.25g |
$1858.0 | 2023-09-20 |
(3R)-3-hydroxy-3-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylpropanoic acid 関連文献
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
3. Book reviews
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
10. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
(3R)-3-hydroxy-3-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylpropanoic acidに関する追加情報
Introduction to (3R)-3-hydroxy-3-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylpropanoic Acid (CAS No. 2227901-84-8)
Compound with the chemical name (3R)-3-hydroxy-3-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylpropanoic acid and a CAS number of 2227901-84-8 represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential therapeutic applications. The presence of a chiral center at the 3-position, denoted by the (R) configuration, underscores its stereochemical importance, which is often critical in drug design and efficacy.
The molecular structure of this compound features a pyridine ring substituted at the 6-position with a 1H-1,2,4-triazole moiety. This triazole group is known for its broad spectrum of biological activities, including antiviral, antibacterial, and anti-inflammatory properties. The integration of this heterocyclic ring with the pyridine core creates a scaffold that is conducive to further functionalization, making it a versatile intermediate in medicinal chemistry.
In recent years, there has been a growing interest in developing novel compounds that can modulate inflammatory pathways. The (3R)-3-hydroxy-3-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylpropanoic acid has shown promise in preclinical studies as a potential inhibitor of key enzymes involved in inflammation. Specifically, its ability to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) has been explored. These enzymes are pivotal in the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
The hydroxyl group at the 3-position of the compound's structure contributes to its solubility and bioavailability, which are crucial factors in drug development. Additionally, the propanoic acid moiety provides a site for further derivatization, allowing chemists to fine-tune the pharmacokinetic properties of the molecule. This flexibility has made it an attractive candidate for use in drug discovery programs targeting various inflammatory and autoimmune disorders.
Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions. The use of molecular docking studies has been instrumental in understanding how (3R)-3-hydroxy-3-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylpropanoic acid interacts with biological targets. These studies have revealed that the compound can bind effectively to binding pockets on target proteins, suggesting its potential as an inhibitor or modulator.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as catalytic asymmetric hydrogenation have been employed to achieve high enantiomeric purity. The stereochemical integrity of the (R)-configuration is maintained through careful selection of catalysts and ligands, ensuring that the final product exhibits the desired biological activity.
In vitro studies have demonstrated that (3R)-3-hydroxy-3-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylpropanoic acid exhibits significant anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha), interleukin-beta (IL-beta), and interleukin-six (IL-six). These findings are particularly promising for conditions like rheumatoid arthritis and inflammatory bowel disease.
The compound's mechanism of action appears to involve both direct inhibition of inflammatory pathways and indirect effects on immune cell function. Preliminary data suggest that it can modulate signaling pathways involving nuclear factor kappa B (NF-kB), a transcription factor central to inflammatory responses. By disrupting NF-kB activation, the compound may help reduce systemic inflammation.
Evaluation in animal models has further supported the therapeutic potential of this molecule. In rodent models of inflammation-induced pain and swelling, administration of (3R)-3-hydroxy-3-6-(1H-1,2,4-triazol-1-ylopyridin- lpropanoic acid) resulted in significant reductions in pain scores and edema formation compared to vehicle-treated controls. These results are encouraging for further development into clinical trials.
The safety profile of this compound is another critical aspect that has been thoroughly investigated. Preliminary toxicology studies have shown that it exhibits low toxicity at therapeutic doses. However, further studies are needed to assess long-term effects and potential side effects associated with chronic use.
The role of computational modeling in drug development cannot be overstated. Molecular dynamics simulations have been used to study how this compound behaves within biological membranes and interacts with target proteins over time. These simulations provide valuable insights into its pharmacokinetic behavior and help predict potential off-target effects.
The integration of machine learning algorithms into drug discovery has also accelerated the process of identifying promising candidates like (3R)-3-hydroxy- This approach allows for rapid screening of large libraries of compounds based on their predicted binding affinity and other pharmacokinetic properties. The development pipeline for this compound is currently focused on optimizing its pharmacological profile through structure-based drug design. In conclusion, , strong interest is warranted due to its promising preclinical data. , strong future directions include exploring its therapeutic potential in additional disease models. , strong collaborative efforts between synthetic chemists, , strong biologists, , strong computational scientists, , strong and clinicians will be essential for translating these findings into tangible therapeutic benefits.
<0xtstron
<0xtstron
<0xtstron
<0xtstron
<0xtstron
<0xtstron
<0xtstron
<0xtstron
<0xtstron
>
2227901-84-8 ((3R)-3-hydroxy-3-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylpropanoic acid) 関連製品
- 2138376-71-1(1-Butanone, 4-chloro-1-(3-cyclopropyltetrahydro-1,1-dioxido-1,4-thiazepin-4(5H)-yl)-)
- 204315-20-8(7-Chloro-3-(hydroxymethyl)quinoline-8-carboxylicacid)
- 1522390-27-7(3-(3-bromo-4-methylphenyl)-1,2-oxazol-5-amine)
- 1017782-71-6(tert-Butyl 4-(5-Bromo-2-thienyl)carbonyltetrahydro-1(2H)-pyrazinecarboxylate)
- 1697047-80-5(2-{1-[(tert-butoxy)carbonyl]-3-(ethylamino)azetidin-3-yl}acetic acid)
- 2228434-59-9(4-1-(piperidin-4-yl)ethylbenzene-1,3-diol)
- 2060052-89-1((7-chloro-4-ethyl-2-methylquinolin-3-yl)methanol)
- 1421494-12-3(2-chloro-N-(furan-3-yl)methyl-N-(2-methoxyethyl)benzamide)
- 1522139-52-1(4-(1-methyl-1H-pyrazol-4-yl)oxane-4-carboxylic acid)
- 1006492-27-8(1-methyl-3-{3-(morpholin-4-yl)propylcarbamoyl}-1H-pyrazole-4-carboxylic acid)




